Tubulin Polymerization Inhibitory Activity: 2-Phenyl-1H-benzoimidazol-5-ylamine vs. N-Alkylated Benzimidazole Analog 7n
The target compound (free base) exhibits an IC₅₀ of 29 µM for inhibition of bovine tubulin polymerization [1]. This value is approximately 5.7-fold less potent than the N-alkylated benzimidazole derivative 7n (IC₅₀ 5.05 ± 0.13 µM) reported in a 2023 structure-activity study of benzimidazole-based tubulin polymerization inhibitors . The differential activity arises from the presence of an unsubstituted 5-amino group in the target compound, whereas compound 7n incorporates an N-alkyl substituent that enhances tubulin binding affinity and G2/M cell cycle arrest efficacy .
| Evidence Dimension | Inhibition of tubulin polymerization (IC₅₀) |
|---|---|
| Target Compound Data | 29 µM (2.90E+4 nM) |
| Comparator Or Baseline | Compound 7n (N-alkylated benzimidazole derivative): 5.05 ± 0.13 µM |
| Quantified Difference | 5.74-fold lower potency (target compound less potent) |
| Conditions | Bovine tubulin polymerization assay; fluorescence spectrometry; data from BindingDB (target) and Bioorg Med Chem Lett 2023 (comparator) |
Why This Matters
The target compound serves as a lower-potency reference standard or a synthetic intermediate for SAR exploration, not as a high-affinity tool compound—a distinction critical for experimental design and procurement decisions.
- [1] BindingDB. BDBM50473759 (CHEMBL87712): 2-Phenyl-1H-benzoimidazol-5-ylamine. Affinity Data: IC₅₀ 2.90E+4 nM for inhibition of bovine tubulin polymerization. View Source
